LogP Hydrophobicity Ladder Across Amide Homologs
The calculated logPoct/wat for N-(4-fluorophenyl)butanamide is 2.564, representing a significant hydrophobicity increase over its shorter-chain homologs: N-(4-fluorophenyl)acetamide (logP 1.354) and N-(4-fluorophenyl)propionamide (logP 2.247) [1][2]. This progressive increase of approximately 0.9 to 1.2 logP units versus the acetamide translates to a roughly 8- to 16-fold higher partition coefficient, directly affecting membrane crossing capacity and nonspecific protein binding.
| Evidence Dimension | Calculated partition coefficient (logPoct/wat) |
|---|---|
| Target Compound Data | logPoct/wat = 2.564 (Crippen method) |
| Comparator Or Baseline | N-(4-fluorophenyl)acetamide: logP = 1.354; N-(4-fluorophenyl)propionamide: logP = 2.247 |
| Quantified Difference | +1.210 logP units vs. acetamide; +0.317 logP units vs. propionamide |
| Conditions | In silico Crippen fragmentation method |
Why This Matters
For procurement decisions, this logP ladder enables rational selection of the optimal chain-length analog for target permeability requirements—the butanamide offers a distinct hydrophobicity window not achievable with the acetamide or propionamide.
- [1] Chemeo. Butanamide, N-(4-fluorophenyl)-. logPoct/wat: 2.564. View Source
- [2] ChemBase. N-(4-fluorophenyl)acetamide. LogP: 1.3536581. View Source
